

Chloramine-B: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Chloramine-B**

Cat. No.: **B1668639**

[Get Quote](#)

Introduction: **Chloramine-B** is a versatile organochlorine compound widely utilized in various scientific and industrial applications. It serves as a potent disinfectant, a stable oxidizing agent in organic synthesis, and a valuable tool in biological research. This technical guide provides an in-depth overview of **Chloramine-B**, including its chemical properties, synthesis, experimental protocols, and its role in modulating cellular signaling pathways, with a focus on applications relevant to researchers, scientists, and drug development professionals.

Core Properties of Chloramine-B

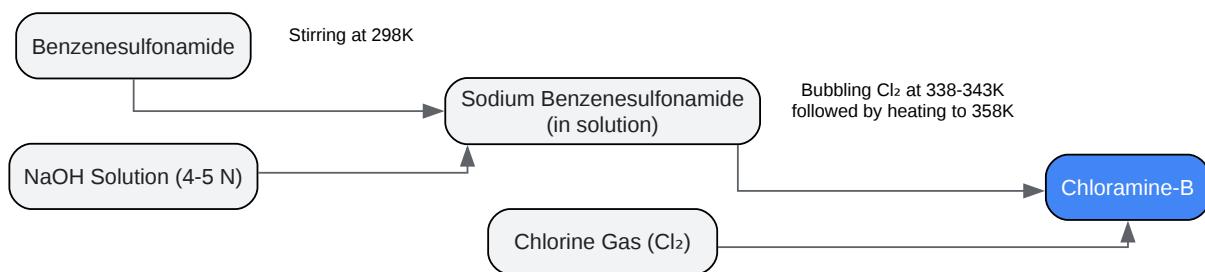
Chloramine-B, with the chemical name sodium N-chlorobenzenesulfonamide, is a white crystalline powder.^[1] It is recognized for its stability and its ability to release active chlorine, which is the basis for many of its applications.

Property	Value	Reference
CAS Number	127-52-6	[2] [3]
Molecular Weight	213.62 g/mol	[2] [3]
Molecular Formula	C ₆ H ₅ SO ₂ NCINa	[2]
Appearance	White powder with a faint chlorine odor	[1]
Solubility	Soluble in water and ethanol; slightly soluble in ether and chloroform	[1]

Synthesis of Chloramine-B

The synthesis of **Chloramine-B** is a straightforward process involving the reaction of benzenesulfonamide with chlorine in the presence of a base.

Experimental Protocol: Synthesis of Chloramine-B


Materials:

- Benzenesulfonamide
- 4-5 N Sodium hydroxide (NaOH) solution
- Chlorine gas

Procedure:

- Gradually add 1 mole of benzenesulfonamide to 2-3 moles of a 4-5 N NaOH solution at 298K with continuous stirring.[\[4\]](#)
- Once the solution becomes homogeneous, filter it.[\[4\]](#)
- Heat the filtrate to a temperature range of 338-343 K.[\[4\]](#)
- Bubble chlorine gas slowly through the heated solution over a period of 1 hour.[\[4\]](#)

- Continue stirring the mixture for an additional hour at the same temperature.[4]
- Increase the temperature to 358K and filter the resulting product through a Schott's funnel.[4]
- The expected yield of **Chloramine-B** is approximately 99%. [4]

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **Chloramine-B** from benzenesulfonamide.

Applications in Research and Development

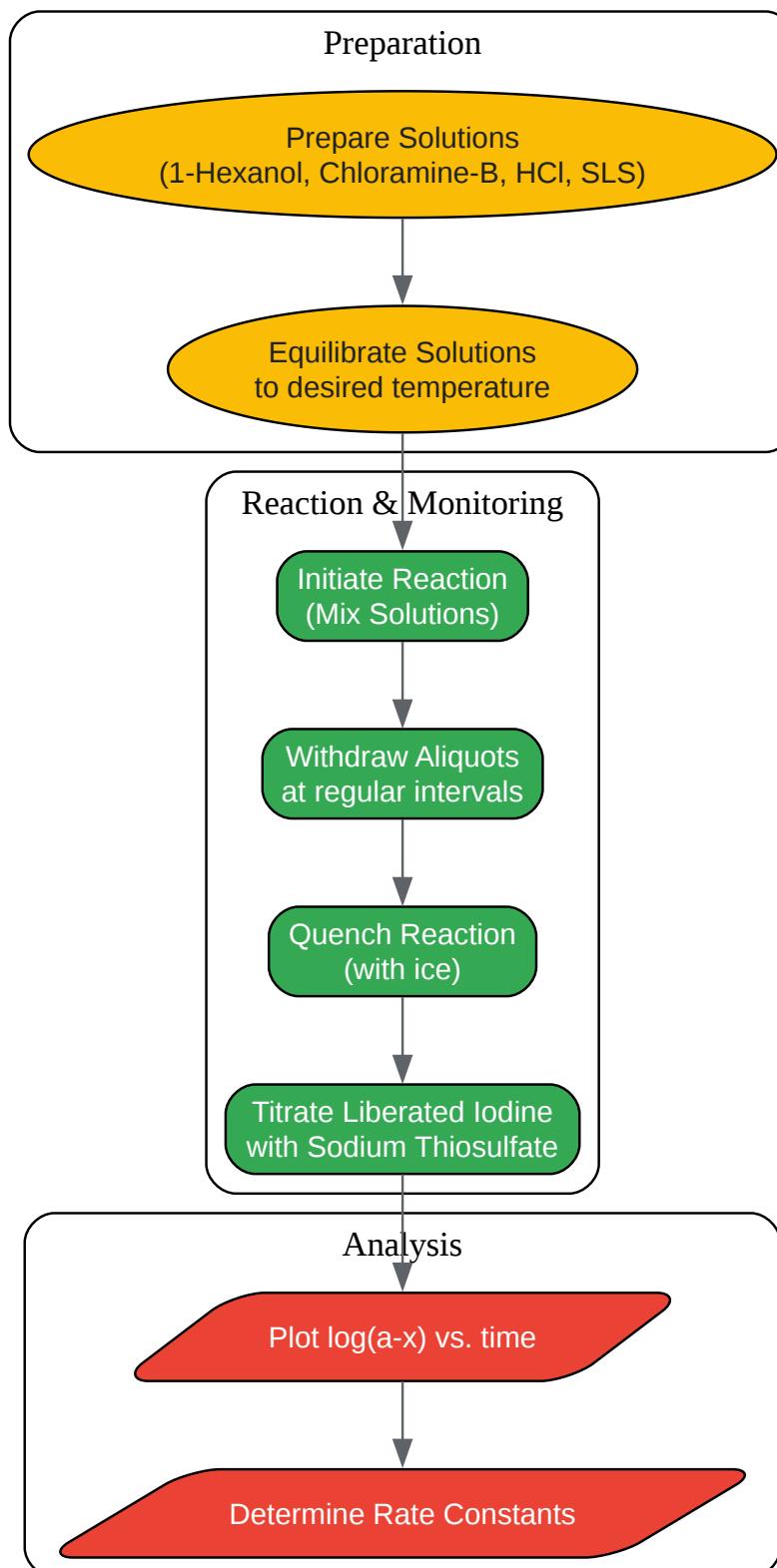
Chloramine-B's utility extends from being a general disinfectant to a specific reagent in organic chemistry and a tool in biomedical research.

Application Area	Description
Disinfection & Sterilization	Effective against a broad spectrum of microorganisms including bacteria, viruses, and fungi.[5][6] Used for disinfecting drinking water, surfaces, and medical instruments.[4][7]
Organic Synthesis	Acts as a mild oxidizing and chlorinating agent. [8] It is used in the oxidation of alcohols to carbonyl compounds.[8]
Biological Research	Investigated for its effects on cellular pathways. It can oxidize specific amino acid residues in proteins, thereby altering their function.

Experimental Protocols

Oxidation of Alcohols using Chloramine-B

This protocol details the kinetic study of the oxidation of 1-hexanol by **Chloramine-B**.

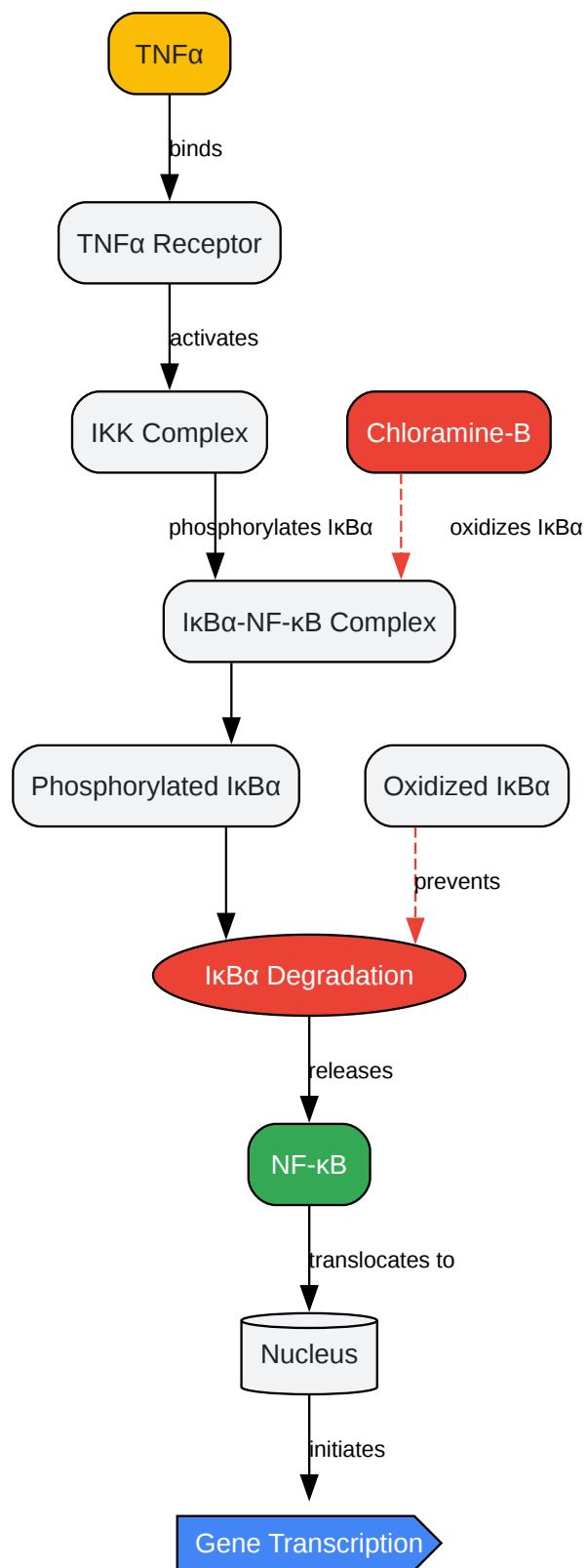

Materials:

- 1-Hexanol
- **Chloramine-B**
- Hydrochloric acid (HCl)
- Sodium lauryl sulphate (SLS)
- Potassium iodide (KI), 10% solution
- Standard sodium thiosulfate solution
- Starch indicator

Procedure:

- Preparation of Solutions: Prepare analytical reagent grade solutions of 1-hexanol, **Chloramine-B**, HCl, and SLS.
- Reaction Setup: The oxidation is studied under pseudo-unimolecular conditions with respect to the oxidizing agent in a thermostat-controlled environment (accuracy $\pm 0.1^{\circ}\text{C}$).^[8] Allow solutions of the alcohol and the oxidizing agent to equilibrate to the desired temperature.^[8]
- Initiation: Start the reaction by mixing the equilibrated solutions.^[8]
- Monitoring: At regular intervals, withdraw aliquots of the reaction mixture and quench the reaction with ice.^[8]
- Treat the unreacted **Chloramine-B** with 10% potassium iodide and dilute sulfuric acid.^[8]

- Titrate the liberated iodine against a standard sodium thiosulfate solution using starch as an indicator.[8]
- Kinetic Analysis: Determine the pseudo-first-order rate constants from the linear plots of $\log(a-x)$ versus time.[8]


[Click to download full resolution via product page](#)

Caption: Experimental workflow for the kinetic study of alcohol oxidation by **Chloramine-B**.

Modulation of Cellular Signaling Pathways

Chloramines, including **Chloramine-B**, are known to interact with biological molecules and can influence cell-regulatory pathways. One notable example is the inhibition of the NF-κB (nuclear factor kappa-B) pathway.

Glycine chloramine, a related compound, has been shown to cause the oxidation of IκB α , the inhibitor of NF-κB.[9] This oxidation prevents the degradation of IκB α , which in turn inhibits the nuclear translocation of NF-κB and subsequent gene transcription.[9] This mechanism highlights the potential for chloramine compounds in modulating inflammatory responses.

[Click to download full resolution via product page](#)

Caption: Inhibition of the NF-κB signaling pathway by **Chloramine-B**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cameo.mfa.org [cameo.mfa.org]
- 2. scbt.com [scbt.com]
- 3. Chloramine B | 127-52-6 [chemicalbook.com]
- 4. Synthesis and Application of Chloramine B_Chemicalbook [chemicalbook.com]
- 5. Chloramine-B Definition & Meaning Manufacturer - Jinli Chemical [en.jinlichemical.com]
- 6. nbinno.com [nbino.com]
- 7. What is Cloramin B? Uses and harms? – AVCOTechnologies [avco.vn]
- 8. benchchem.com [benchchem.com]
- 9. chloramine-b: Topics by Science.gov [science.gov]
- To cite this document: BenchChem. [Chloramine-B: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668639#chloramine-b-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com